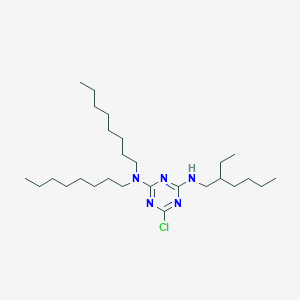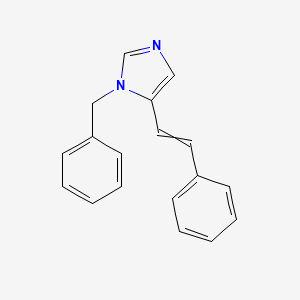
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group and a phenylethenyl group
Métodos De Preparación
The synthesis of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole typically involves the following steps:
Starting Materials: Benzylamine and 2-phenylethyl bromide are commonly used as starting materials.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving benzylamine and a suitable aldehyde or ketone.
Substitution Reactions: The phenylethenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Substitution: The benzyl and phenylethenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions include various substituted imidazoles and their derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole can be compared with similar compounds such as:
1-Benzyl-5-methyl-2-(2-phenylethenyl)-1H-pyrrole: This compound has a pyrrole ring instead of an imidazole ring, leading to different chemical and biological properties.
5-(2-Phenylethenyl)indolines: These compounds have an indoline ring and are studied for their hormonal activity.
Styrylpyrazoles: These compounds contain a pyrazole ring and are known for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
654653-15-3 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-benzyl-5-(2-phenylethenyl)imidazole |
InChI |
InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2 |
Clave InChI |
GHSFKMJBOMCLCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC=C2C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


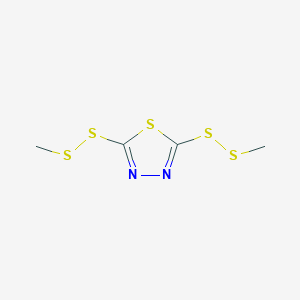
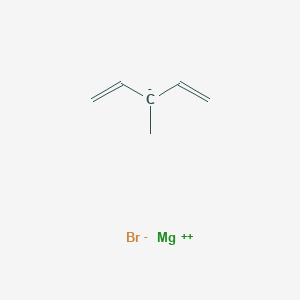
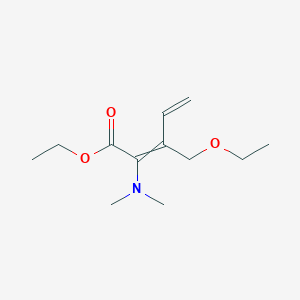
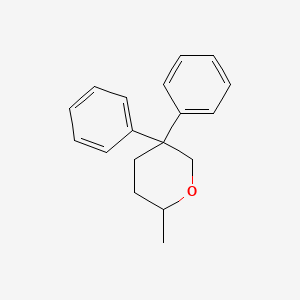
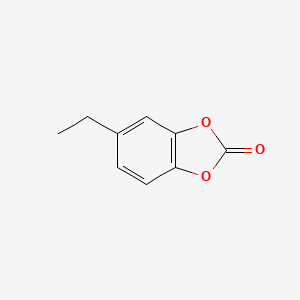
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

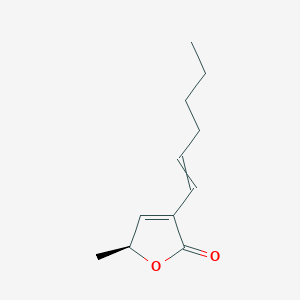

![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
